molecular formula C18H19N3O B8737325 N-(3-amino-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide

N-(3-amino-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide

Cat. No.: B8737325
M. Wt: 293.4 g/mol
InChI Key: TYVHWMWGBLWDBH-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-(3-amino-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide

InChI

InChI=1S/C18H19N3O/c1-12-7-8-15(10-16(12)20)21-17(22)13-5-4-6-14(9-13)18(2,3)11-19/h4-10H,20H2,1-3H3,(H,21,22)

InChI Key

TYVHWMWGBLWDBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(2-cyanopropan-2-yl)-N-(4-methyl-3-nitrophenyl)benzamide 4 (27 g, 84 mmol) and CH3COOH (72 mL, 1.3 mol) in THF (300 mL) at rt was added zinc (1.68 mol, 109 g). The temperature was maintained at 20° C. by cooling with an ice bath. The reaction was stirred at 20° C. for 1 hour. After dilution with ether the organic layer was extracted with 1N NaOH solution, water, brine, dried and evaporated to give crude N-(3-amino-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide 5 (24.7 g, 100%). 1H-NMR (400 MHz, CDCl3) 1.77 (s, 6H), 2.15 (s, 3H), 3.68 (br s, 2H). 6.77 (dd, J=7.1 and 1.9 Hz, 1H), 7.02 (d, J=8.0 Hz, 1H), 7.27 (br s, 1H), 7.50 (t, J=8, 1H), 7.69 (m, 1H), 7.75 (m, 2H), 7.96 (m, 1H).
Name
3-(2-cyanopropan-2-yl)-N-(4-methyl-3-nitrophenyl)benzamide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
109 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the above-mentioned crude product of 3-(1-cyano-1-methylethyl)-N-(4-methyl-3-nitrophenyl)benzamide in tetrahydrofuran (300 mL) was added an aqueous solution (500 mL) of sodium dithionite (78.1 g, 629 mmol), and the mixture was stirred at 100° C. for 2 hr. The organic layer of the reaction mixture was separated, and the aqueous layer was extracted with ethyl acetate (2×150 mL). The combined organic layer was washed with saturated brine (150 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=98/2→0/100), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (5.60 g, 38%) as a yellow solid.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-cyano-1-methylethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
38%

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